2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0700613
InChI: InChI=1S/C17H20N2O3S/c1-9-5-6-13(7-10(9)2)22-8-14(20)19-17-15(16(18)21)11(3)12(4)23-17/h5-7H,8H2,1-4H3,(H2,18,21)(H,19,20)
SMILES: CC1=C(C=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C
Molecular Formula: C17H20N2O3S
Molecular Weight: 332.4 g/mol

2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide

CAS No.:

Cat. No.: VC0700613

Molecular Formula: C17H20N2O3S

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide -

Specification

Molecular Formula C17H20N2O3S
Molecular Weight 332.4 g/mol
IUPAC Name 2-[[2-(3,4-dimethylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide
Standard InChI InChI=1S/C17H20N2O3S/c1-9-5-6-13(7-10(9)2)22-8-14(20)19-17-15(16(18)21)11(3)12(4)23-17/h5-7H,8H2,1-4H3,(H2,18,21)(H,19,20)
Standard InChI Key DPDJBKKTPCDQTD-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C
Canonical SMILES CC1=C(C=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C

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